molecular formula C8H6Cl2O3 B1670444 Dicamba CAS No. 1918-00-9

Dicamba

Cat. No. B1670444
CAS RN: 1918-00-9
M. Wt: 221.03 g/mol
InChI Key: IWEDIXLBFLAXBO-UHFFFAOYSA-N
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Description

Dicamba is a selective herbicide in the chlorophenoxy family of chemicals. It comes in several salt formulations and an acid formulation. These forms of dicamba have different properties in the environment .


Synthesis Analysis

Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming. The paper synthesizes key chemical concepts and environmental processes associated with dicamba formulations, transport mechanisms, drift measurements, and plant responses . A synthesis method of dicamba is also described in a patent .


Molecular Structure Analysis

Dicamba has the molecular formula C8H6Cl2O3. Its average mass is 221.037 Da and its monoisotopic mass is 219.969406 Da .


Chemical Reactions Analysis

Dicamba is stable to hydrolysis but degrades under UV light. The photolytic half-life for dicamba photolysis in aqueous solutions at pH 7 irradiated with Rayonet UVB lamps (280–340 nm) was t1/2 = 43.3 min (0.72 hours), in aqueous solutions at pH 7 in a Q-Sun solar simulator (λ > 300 nm) was t1/2 = 13.4 hours, and on epicuticular waxes irradiated in the Q-Sun solar simulator was t1/2 = 105 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of dicamba and glyphosate solutions with and without non-AMS WC alone and tank mixed with other adjuvants were determined. The adjuvants mostly increased density and viscosity and decreased contact angle and surface tension of herbicide solutions .

Scientific Research Applications

1. Off-Target Movement in Agriculture

Dicamba is extensively used in agriculture, particularly for controlling post-emergent resistant weeds in soybean farming. Its off-target transport mechanisms, such as spray drift, volatilization, and tank contamination, are a significant focus of research. Studies aim to understand and mitigate dicamba's effects on non-target crops and the environment, helping to enhance its sustainable use in agriculture (Riter et al., 2021).

2. Soil Microbial Degradation

Research has shown that soil microbes play a crucial role in dicamba degradation. Dicamba monooxygenase (DMO), a novel Rieske nonheme oxygenase found in microbes, catalyzes dicamba's oxidative demethylation. This process is vital for environmental dicamba degradation, transforming it into less harmful compounds (Dumitru et al., 2009).

3. Impact on Wheat Cultivation

Studies have examined dicamba's impact on wheat crops, focusing on its effects on growth and yield. For instance, dicamba application reduced grain yield in Wakefield winter wheat significantly, highlighting the importance of understanding herbicide sensitivity in different wheat cultivars (Rinella et al., 2001).

4. Weed Control Effectiveness

The dynamics of dicamba when applied directly on soil and corn straw have been studied in Brazil. This research is crucial for understanding how environmental factors like rainfall and straw cover affect dicamba's effectiveness in weed control and its potential for leaching into the soil (Mundt et al., 2022).

5. Adsorption Studies

Investigations into the adsorption properties of dicamba on carbonaceous materials have been conducted. These studies are significant for environmental remediation, exploring how dicamba can be removed from water sources, thus mitigating its environmental impact (Pinto et al., 2016).

6. Genetic and Molecular Studies

Research has delved into the genetic and molecular aspects of dicamba's interaction with plants. Studies on Phaseolus vulgaris (common bean) have shown that dicamba can cause DNA damage and changes in DNA methylation patterns, which could have implications for plant health and development (Yildirim et al., 2014).

Safety And Hazards

Dicamba is harmful if swallowed and causes serious eye damage. It is also harmful to aquatic life with long-lasting effects . Some studies have linked dicamba exposure to increased odds of hypothyroidism . If inhaled, people may experience dizziness, and irritation of the nose, resulting in coughing .

Future Directions

The scientific community and general public have further examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow dicamba concentrations. This paper proposes additional areas of research and actions to increase our understanding and communicate the science findings, which should provide farmers with more robust tools and practices for sustainable dicamba use .

properties

IUPAC Name

3,6-dichloro-2-methoxybenzoic acid
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InChI

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)
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InChI Key

IWEDIXLBFLAXBO-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)Cl)Cl
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Molecular Formula

C8H6Cl2O3
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DSSTOX Substance ID

DTXSID4024018
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Molecular Weight

221.03 g/mol
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Physical Description

Dicamba is a white solid dissolved in a liquid carrier. The carrier is water emulsifiable. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide., Crystalline solid; [EXTOXNET], COLOURLESS CRYSTALS.
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Boiling Point

> 200 °C
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Flash Point

Not Applicable. Not flammable. (USCG, 1999)
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Solubility

In water, 8310 mg/L at 25 °C, In water, 6.6 (pH 1.8), >250 (pH 4.1, 6.6, 8.2) (all in g/L at 25 °C), Water: 4500 mg/L at 25 °C. Solubility in organic solvents (g/100 mL at 25 °C): ethanol 92.2; heavy aromatic naphthanes 5.2; xylene 20.2; diacetone alcohol 91; acetone 126; dichloromethane 26; cyclohexanone 91.6; n-heane 0.375; methanol 137; carbon disulfide 127; chloroform 51.6; 1-octanol 68; tetrahydrofuran 139; dioxane 118; toluene 13; soluble in methyl ethyl ketone; insoluble in pentane, Very slightly soluble in water, For more Solubility (Complete) data for Dicamba (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.79
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Density

1.57 g/cu cm at 25 °C, Relative density (water = 1): 1.57
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Vapor Density

7.62 (USCG, 1999) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.0000338 [mmHg], Vapor pressure: 3.75X10-3 mm Hg at 100 °C, VP: 4.5 mPa at 25 °C, 1.25X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0045
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Mechanism of Action

In plants, dicamba mimics auxin plant growth hormones and causes uncontrolled growth. This hormonal mode of action is specific to plants and does not affect animals., Dicamba has been shown to induce hepatic peroxisomal enzymes and activate the peroxisomal proliferator activator receptor (PPAR) in rats, suggesting that it might have liver tumor promoting activity similar to other peroxisomal proliferators. This hypothesis was not supported by testing with the two-stage hepatocarcinogenesis model in rats, which found that dicamba was inactive as a tumor promoter.
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Impurities

Technical grade purity is 85% with the remainder being mainly 3,5-dichloro-o-anisic acid, The major impurity in technical grade dicamba is 3,5-dichloro-2-methoxy benzoic acid.
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Product Name

Dicamba

Color/Form

Crystals from pentane, White granular solid; technical is a tight cream to tan solid, Crystalline solid, white (reference grade) or brown (technical grade)

CAS RN

1918-00-9
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Melting Point

237.2 to 240.8 °F (USCG, 1999), 114.9 °C, MP: 114-116 °C, 114-116 °C
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Synthesis routes and methods I

Procedure details

In another example, a dispersion or emulsion of 30% by weight 2,4-dichlorophenoxy acetic acid (2,4-D) and 70% by weight dicamba is prepared in water, at a concentration of 45% by weight of the 2,4-D and dicamba mixture. Thirty grams of the 2,4-D/dicamba mixture is added to a 50 ml (milliliter) beaker, and while this mixture is mixed vigorously, 1.5 grams of sodium montmorillonite (i.e., POLARGEL NF from AMCOL International Corporation) is added. The weight ratio of clay to (2,4-D dicamba mixture) is--1.9. The mixture is vigorously mixed and heated for 1 hour at 85° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-D dicamba
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium montmorillonite
Quantity
1.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
2,4-D dicamba
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Hydroxy-3,6-dichlorobenzoic acid (44.4 g) is dissolved in a solution of potassium hydroxide (11.2 g, 0.2 mole) and water (100 ml). The solution is heated to reflux (about 100° C.) and stirred vigorously while dimethyl sulfate (63.1 g, 0.5 mole) is added dropwise. The reaction mixture is then treated with a solution of potassium hydroxide (14.0 g, 0.25 mole) in 25.0 ml of water and refluxed for an additional 2 hours. The reaction mixture is then cooled and acidified to Congo red with hydrochloric acid to precipitate the desired 2-methoxy-3,6-dichlorobenzoic acid.
Quantity
44.4 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
63.1 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Congo red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

used, inter alia, as dicamba-dimethylammonium, dicamba-potassium, dicamba-sodium, dicamba-trolamine,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dicamba-trolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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